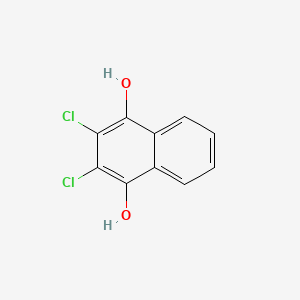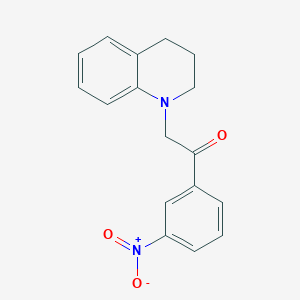
1-Butanol, 4-(diphenylphosphino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanol, 4-(diphenylphosphino)- is an organophosphorus compound with the chemical formula C16H17OP. It is a derivative of butanol where a diphenylphosphino group is attached to the fourth carbon atom of the butanol chain. This compound is known for its applications in organic synthesis and coordination chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Butanol, 4-(diphenylphosphino)- can be synthesized through the reaction of 4-bromobutanol with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods: While specific industrial production methods for 1-Butanol, 4-(diphenylphosphino)- are not widely documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Butanol, 4-(diphenylphosphino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The diphenylphosphino group can coordinate with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are common.
Coordination: Transition metals like palladium or nickel are used to form coordination complexes.
Major Products:
Oxidation: Formation of 4-(diphenylphosphino)butanal or 4-(diphenylphosphino)butanone.
Substitution: Formation of various substituted butyl phosphines.
Coordination: Formation of metal-phosphine complexes.
Aplicaciones Científicas De Investigación
1-Butanol, 4-(diphenylphosphino)- is utilized in several scientific research fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that are catalysts in organic reactions.
Biology: Investigated for its potential in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Butanol, 4-(diphenylphosphino)- primarily involves its ability to coordinate with metal ions. The diphenylphosphino group acts as a ligand, binding to metal centers and forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, nickel, and platinum, which are commonly used in catalytic processes.
Comparación Con Compuestos Similares
1,4-Bis(diphenylphosphino)butane: Another organophosphorus compound with two diphenylphosphino groups attached to a butane backbone.
1,2-Bis(diphenylphosphino)ethane: A shorter chain analog with similar coordination properties.
1,3-Bis(diphenylphosphino)propane: A compound with a three-carbon chain and two diphenylphosphino groups.
Uniqueness: 1-Butanol, 4-(diphenylphosphino)- is unique due to its single diphenylphosphino group attached to a butanol chain, providing distinct reactivity and coordination properties compared to its bis-phosphino analogs. Its structure allows for selective coordination and functionalization, making it valuable in specific catalytic applications.
Propiedades
Número CAS |
7526-70-7 |
|---|---|
Fórmula molecular |
C16H19OP |
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
4-diphenylphosphanylbutan-1-ol |
InChI |
InChI=1S/C16H19OP/c17-13-7-8-14-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
Clave InChI |
CUWXSUUZRCXWHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(CCCCO)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)P(CCCCO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[(Butylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B3056859.png)




